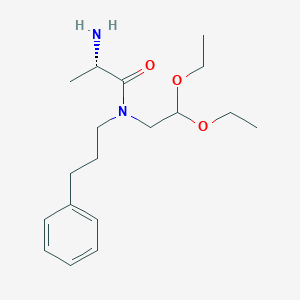
(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a diethoxyethyl group, and a phenylpropyl group attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diethoxyethyl group: This can be achieved by reacting ethylene glycol with ethanol in the presence of an acid catalyst.
Introduction of the phenylpropyl group: This step involves the alkylation of benzene with propyl halide under Friedel-Crafts conditions.
Formation of the propanamide backbone: This can be synthesized by reacting propanoic acid with ammonia or an amine under dehydrating conditions.
Coupling of the intermediates: The final step involves coupling the diethoxyethyl and phenylpropyl intermediates with the propanamide backbone using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or secondary amines.
Scientific Research Applications
(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit an enzyme by mimicking its natural substrate, leading to a decrease in the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)butanamide: Similar structure but with a butanamide backbone.
(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)pentanamide: Similar structure but with a pentanamide backbone.
Uniqueness
(S)-2-Amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethoxyethyl group provides steric hindrance, while the phenylpropyl group contributes to its hydrophobic character, making it suitable for various applications.
Properties
Molecular Formula |
C18H30N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(2S)-2-amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide |
InChI |
InChI=1S/C18H30N2O3/c1-4-22-17(23-5-2)14-20(18(21)15(3)19)13-9-12-16-10-7-6-8-11-16/h6-8,10-11,15,17H,4-5,9,12-14,19H2,1-3H3/t15-/m0/s1 |
InChI Key |
SADUJSGPMZZMHS-HNNXBMFYSA-N |
Isomeric SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)[C@H](C)N)OCC |
Canonical SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)C(C)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















